![molecular formula C10H8IN B3333166 4-Iodo-3-methylisoquinoline CAS No. 947395-80-4](/img/structure/B3333166.png)
4-Iodo-3-methylisoquinoline
Overview
Description
4-Iodo-3-methylisoquinoline is a chemical compound that belongs to the class of isoquinolines . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus . These weakly basic heterocycles resemble pyridine in their stability against chemical attack .
Synthesis Analysis
The synthesis of isoquinolines and their derivatives has been widely studied. For example, anilines can react with β-ketoesters to produce Schiff bases, which can then be cyclized in acidic media to form the corresponding 2- and 4-quinolones . Another common method for synthesizing quinolines is the Skraup synthesis, which involves the reaction of aniline with glycerol in an acid medium .Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Iodo-3-methylisoquinoline and its derivatives are pivotal in the synthesis of complex organic compounds. For instance, 4-substituted 5-nitroisoquinolin-1-ones, closely related to 4-Iodo-3-methylisoquinoline, are synthesized through Pd-catalyzed cyclizations and have shown potent inhibition of PARP-1 activity, which is significant in cancer research (Dhami et al., 2009).
- Alkyne activation studies involving iodine have led to the synthesis of 4-iodoisoquinolines, demonstrating the chemical versatility of 4-Iodo-3-methylisoquinoline derivatives (Yamamoto et al., 2009).
Pharmaceutical Research
- Isoquinoline derivatives, including those related to 4-Iodo-3-methylisoquinoline, are explored for their potential as protein kinase inhibitors in malaria treatment, offering insights into developing new antimalarial compounds (Buskes et al., 2016).
Photocatalysis
- Iodo-Bodipy immobilized on porous silica, closely related to 4-Iodo-3-methylisoquinoline, serves as an efficient photocatalyst for organic reactions. This includes the preparation of pyrrolo[2,1-a]isoquinoline, highlighting its utility in advanced material sciences (Guo et al., 2013).
Organic Chemistry and Catalysis
- The study of 4-Iodo-3-methylisoquinoline has led to novel methods for introducing methyl groups into isoquinolines, crucial for synthesizing natural products and drug development (Melzer et al., 2018).
- Additionally, efficient, one-pot synthesis methods for 4-methylisoquinolines, similar in structure to 4-Iodo-3-methylisoquinoline, have been developed using Pd-catalyzed reactions, broadening the scope of organic synthesis (Tian et al., 2013).
properties
IUPAC Name |
4-iodo-3-methylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUCENNZJXVTMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720918 | |
Record name | 4-Iodo-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-methylisoquinoline | |
CAS RN |
947395-80-4 | |
Record name | 4-Iodo-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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